molecular formula C23H26F3N3O3S B2519926 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1234854-37-5

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Número de catálogo: B2519926
Número CAS: 1234854-37-5
Peso molecular: 481.53
Clave InChI: PMWYXWARGICXHB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative with the molecular formula C23H26F3N3O3S and a molecular weight of 481.53 g/mol . Its structure features a piperidine core substituted with a 2-(methylthio)benzyl group at the 1-position and an oxalamide bridge linking the piperidine to a 4-(trifluoromethoxy)phenyl moiety. The compound’s design integrates sulfur-containing (methylthio) and electron-withdrawing (trifluoromethoxy) groups, which may enhance metabolic stability and target binding affinity. It is cataloged under identifiers such as ChemSpider ID 26322453 and RN MFCD22598994 .

Propiedades

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3S/c1-33-20-5-3-2-4-17(20)15-29-12-10-16(11-13-29)14-27-21(30)22(31)28-18-6-8-19(9-7-18)32-23(24,25)26/h2-9,16H,10-15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWYXWARGICXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, a compound with the CAS number 1235390-83-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N3O2S2C_{21}H_{27}N_{3}O_{2}S_{2}, with a molecular weight of approximately 417.6 g/mol. The structure includes a piperidine moiety, which is often associated with diverse biological activities, including analgesic and anti-inflammatory effects.

PropertyValue
CAS Number1235390-83-6
Molecular FormulaC21H27N3O2S2
Molecular Weight417.6 g/mol

Anticancer Activity

Research has indicated that compounds containing oxalamide and piperidine structures exhibit significant anticancer properties. For instance, studies have shown that similar oxalamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
In a study evaluating the anticancer potential of oxalamide derivatives, it was found that compounds with similar structural features to this compound demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting a promising therapeutic index for further development .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives of piperidine have been linked to antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Research Findings:
In vitro studies have shown that certain piperidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The presence of the methylthio group enhances this activity by increasing lipophilicity, which facilitates membrane penetration .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation and bacterial metabolism, such as acetylcholinesterase (AChE).
  • Membrane Disruption: The lipophilic nature allows it to integrate into bacterial membranes, causing lysis.

Comparación Con Compuestos Similares

Oxalamide derivatives are widely explored in medicinal chemistry due to their modular synthesis and tunable pharmacophores. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural Analogues with Modified Aromatic Substituents
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Source/Reference
N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide C23H26F3N3O3S 2-(methylthio)benzyl; 4-(trifluoromethoxy)phenyl 481.53
N1-(3-(methylthio)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide C19H27N3O3S 3-(methylthio)phenyl; tetrahydrofuran-3-yl-piperidine 377.50
N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide C22H29N3O5S2 4-methoxyphenethyl; thiophen-2-ylsulfonyl-piperidine 479.60
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18) C17H17FN2O3 2-fluorophenyl; 4-methoxyphenethyl 316.33

Key Observations :

  • Sulfur-containing groups (e.g., methylthio, thiophen-sulfonyl) contribute to varied binding interactions. For instance, the 2-(methylthio)benzyl group in the target compound may engage in hydrophobic or π-π stacking interactions absent in analogs like Compound 18 .
Analogues with Modified Piperidine Substituents
Compound Name Molecular Formula Piperidine Substitution Molecular Weight (g/mol) Source/Reference
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide C22H24N4O2S2 Benzo[d]thiazol-2-yl 440.60
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide C22H26N4O2S 2-methylpyridin-4-yl 410.54
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) C18H20N2O4 Unsubstituted piperidine 328.36

Key Observations :

  • Heterocyclic substitutions on the piperidine (e.g., benzo[d]thiazol-2-yl in ) introduce planar aromatic systems that may enhance affinity for flat binding pockets, unlike the flexible 2-(methylthio)benzyl group in the target compound.
  • Pyridinyl substitutions (e.g., 2-methylpyridin-4-yl in ) add hydrogen-bonding capability, which is absent in the target compound’s benzyl group .
Analogues with Terminal Group Variations
Compound Name Terminal Group Biological Relevance (Inferred) Source/Reference
N1-(4-(trifluoromethoxy)phenyl)-N2-(piperidin-4-ylmethyl)oxalamide (hypothetical) 4-(trifluoromethoxy)phenyl Enhanced metabolic stability
N1-(4-chlorophenyl)-N2-(1-(2-phenylethyl)piperidin-4-yl)propanamide (Fentanyl analog) 4-chlorophenyl Opioid receptor binding
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide 5-methylpyridin-2-yl Potential CNS activity

Key Observations :

  • The 4-(trifluoromethoxy)phenyl terminal group in the target compound offers superior steric and electronic properties compared to smaller groups (e.g., 4-chlorophenyl in fentanyl analogs), likely influencing target selectivity .
  • Pyridinyl terminal groups (e.g., in ) may confer basicity, altering solubility and blood-brain barrier penetration compared to the target compound’s neutral trifluoromethoxy group .

Q & A

Basic: What are the key steps in synthesizing N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

Answer:
Synthesis typically involves multi-step organic reactions:

Intermediate Preparation : Piperidine derivatives (e.g., 1-(2-(methylthio)benzyl)piperidin-4-yl) are synthesized via nucleophilic substitution or reductive amination .

Oxalamide Core Formation : Coupling intermediates (e.g., 4-(trifluoromethoxy)aniline) with oxalyl chloride under anhydrous conditions in solvents like dichloromethane .

Purification : Chromatography (e.g., flash column) or crystallization ensures high purity (>95%) .
Critical Factors : Temperature control (0–25°C), solvent selection (DMF for polar intermediates), and catalytic bases (e.g., triethylamine) to optimize yields .

Advanced: How do steric and electronic effects of the 2-(methylthio)benzyl group influence binding affinity to biological targets?

Answer:

  • Steric Effects : The methylthio group increases hydrophobicity, enhancing membrane permeability and interactions with hydrophobic receptor pockets (e.g., cyclooxygenase enzymes) .
  • Electronic Effects : Sulfur’s electron-donating properties modulate piperidine’s basicity, affecting hydrogen bonding with residues in enzymatic active sites .
    Methodology :
    • Molecular Docking : Compare binding scores of analogs (e.g., methyl vs. trifluoromethyl substituents) using software like AutoDock .
    • SAR Studies : Test analogs in enzyme inhibition assays (e.g., COX-1/COX-2) to correlate substituent effects with IC50 values .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

  • 1H/13C NMR : Confirms piperidine ring conformation (δ 2.5–3.5 ppm for N-CH2) and trifluoromethoxy group (δ 120–125 ppm for CF3) .
  • HRMS : Verifies molecular ion ([M+H]+) and fragments (e.g., cleavage at the oxalamide bond) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-S vibrations (~700 cm⁻¹) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Potential Causes :

  • Metabolic Instability : The trifluoromethoxy group may undergo hydrolysis in vivo, reducing efficacy .
  • Off-Target Effects : Piperidine’s basicity could interact with non-target receptors (e.g., serotonin receptors) .
    Methodology :
    • Metabolite Profiling : Use LC-MS to identify degradation products in plasma .
    • Selectivity Screening : Perform radioligand binding assays against a panel of GPCRs .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid hydrolysis .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • MD Simulations : Simulate interactions with serum albumin to predict plasma protein binding .
    Validation : Compare computational results with experimental data (e.g., microsomal stability assays) .

Basic: Which functional groups are most reactive in this compound?

Answer:

  • Oxalamide Core : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
  • Methylthio Group : Oxidizes to sulfoxide/sulfone derivatives with H2O2 or mCPBA .
  • Piperidine Nitrogen : Forms salts with strong acids (e.g., HCl) to improve solubility .

Advanced: How to design analogs to improve metabolic stability without compromising target affinity?

Answer:

  • Bioisosteric Replacement : Replace trifluoromethoxy with trifluoromethyl or cyano groups to reduce metabolic cleavage .
  • Structural Rigidity : Introduce cyclopropane rings or sp³-hybridized carbons to minimize oxidative metabolism .
    Validation :
    • Microsomal Assays : Compare half-life (t½) of analogs in liver microsomes .
    • Crystallography : Resolve co-crystal structures to confirm retained binding modes .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition : Fluorescent assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-ligand for serotonin receptors) .

Advanced: How to resolve discrepancies in IC50 values across different experimental setups?

Answer:

  • Standardization : Use reference compounds (e.g., celecoxib for COX-2) to calibrate assays .
  • Buffer Optimization : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological conditions .
  • Data Normalization : Express results as % inhibition relative to controls to account for batch variability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.